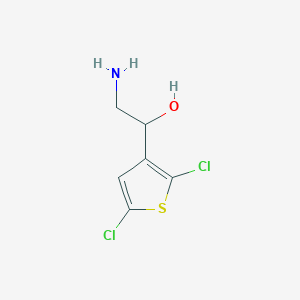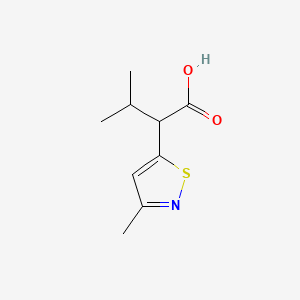
(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol is a chemical compound that belongs to the class of benzodioxins Benzodioxins are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol typically involves the bromination of 2,3-dihydro-1,4-benzodioxin followed by the introduction of a methanethiol group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The methanethiol group can be introduced using thiolating agents such as thiourea or sodium hydrosulfide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, potassium thiocyanate, or Grignard reagents.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydrogenated benzodioxin derivatives.
Substitution: Various substituted benzodioxin derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Mecanismo De Acción
The mechanism of action of (8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit certain enzymes involved in bacterial and fungal growth.
Receptor Binding: Potential to bind to specific receptors in the body, influencing biological processes.
Oxidative Stress: May induce oxidative stress in microbial cells, leading to their death.
Comparación Con Compuestos Similares
Similar Compounds
- (2,3-Dihydro-1,4-benzodioxin-6-yl)methanethiol
- (8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanol
- (8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine
Uniqueness
(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol is unique due to the presence of both a bromine atom and a methanethiol group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C9H9BrO2S |
|---|---|
Peso molecular |
261.14 g/mol |
Nombre IUPAC |
(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methanethiol |
InChI |
InChI=1S/C9H9BrO2S/c10-7-3-6(5-13)4-8-9(7)12-2-1-11-8/h3-4,13H,1-2,5H2 |
Clave InChI |
WNZHLAZOZPVEAU-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=C(C=C2Br)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B15274584.png)
![2-[Amino(cyclopropyl)methyl]-4-fluorophenol](/img/structure/B15274605.png)
![2-[2-(Methylamino)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-ol](/img/structure/B15274617.png)
![2-[(1-Methoxypropan-2-yl)amino]acetic acid](/img/structure/B15274622.png)
amine](/img/structure/B15274629.png)
amine](/img/structure/B15274631.png)

![Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate](/img/structure/B15274648.png)



![4-(4-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B15274665.png)
